4-Hydroxy-3,5-dimethylphenyl benzoate, with the chemical formula , is an organic compound characterized by a benzoate group attached to a 4-hydroxy-3,5-dimethylphenyl moiety. This compound features a hydroxyl group at the para position and two methyl groups at the meta positions of the phenyl ring, contributing to its unique chemical properties and potential biological activities. Its molecular weight is approximately 242.27 g/mol .
The reactivity of 4-hydroxy-3,5-dimethylphenyl benzoate can be attributed to its functional groups. Key reactions include:
Research indicates that 4-hydroxy-3,5-dimethylphenyl benzoate may exhibit various biological activities, including:
The synthesis of 4-hydroxy-3,5-dimethylphenyl benzoate can be accomplished through several methods:
4-Hydroxy-3,5-dimethylphenyl benzoate has several potential applications:
Studies investigating the interactions of 4-hydroxy-3,5-dimethylphenyl benzoate with various biological molecules are crucial for understanding its mechanism of action. These include:
Several compounds share structural similarities with 4-hydroxy-3,5-dimethylphenyl benzoate. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Hydroxybenzoic Acid | Hydroxyl group on a benzoic acid structure | Simple structure; used as a preservative |
| Syringic Acid (3,5-Dimethoxy-4-hydroxybenzoic Acid) | Contains methoxy groups instead of methyl groups | Exhibits strong antioxidant properties |
| 2-Hydroxybenzoic Acid (Salicylic Acid) | Hydroxyl group ortho to carboxylic acid | Known for anti-inflammatory effects |
| 4-Methylbenzoic Acid | Methyl group on the para position | Used in polymer production (p-toluic acid) |
The uniqueness of 4-hydroxy-3,5-dimethylphenyl benzoate lies in its specific arrangement of functional groups and potential combined biological activities that differentiate it from these similar compounds.
4-Hydroxy-3,5-dimethylphenyl benzoate features a benzoate ester group attached to a phenolic ring substituted with two methyl groups at the 3- and 5-positions and a hydroxyl group at the 4-position. The molecular formula C₁₅H₁₄O₃ corresponds to a molar mass of 242.27 g/mol. The ester linkage between the benzoic acid and phenolic moieties introduces polarity, while the methyl groups enhance steric hindrance, influencing reactivity.